molecular formula C7H9NO2 B2591506 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone CAS No. 60403-96-5

5-hydroxy-1,2-dimethyl-4(1H)-pyridinone

Cat. No.: B2591506
CAS No.: 60403-96-5
M. Wt: 139.154
InChI Key: BHUURRZNXRDROF-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone is an organic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone typically involves the reaction of 2,3-dimethylpyridine with appropriate reagents to introduce the hydroxyl group at the 5-position. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,2-dimethyl-4(1H)-pyridinone.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 1,2-Dimethyl-4(1H)-pyridinone.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-1,2-dimethyl-4(1H)-indole
  • 5-Hydroxy-1,2-dimethyl-4(1H)-quinolinone

Uniqueness

5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-hydroxy-1,2-dimethylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUURRZNXRDROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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